molecular formula C14H18N2O6S B2771975 ETHYL 1-(3-NITROBENZENESULFONYL)PIPERIDINE-3-CARBOXYLATE CAS No. 494825-72-8

ETHYL 1-(3-NITROBENZENESULFONYL)PIPERIDINE-3-CARBOXYLATE

Cat. No.: B2771975
CAS No.: 494825-72-8
M. Wt: 342.37
InChI Key: LCIZKAKLWFRKTH-UHFFFAOYSA-N
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Description

ETHYL 1-(3-NITROBENZENESULFONYL)PIPERIDINE-3-CARBOXYLATE is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a nitrophenyl group, a sulfonyl group, and an ethyl ester group attached to a piperidine ring

Properties

IUPAC Name

ethyl 1-(3-nitrophenyl)sulfonylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6S/c1-2-22-14(17)11-5-4-8-15(10-11)23(20,21)13-7-3-6-12(9-13)16(18)19/h3,6-7,9,11H,2,4-5,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIZKAKLWFRKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-(3-NITROBENZENESULFONYL)PIPERIDINE-3-CARBOXYLATE typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions, where a nitro group is added to a phenyl ring.

    Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-(3-NITROBENZENESULFONYL)PIPERIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Therapeutic Applications

Ethyl 1-(3-nitrobenzenesulfonyl)piperidine-3-carboxylate has been investigated for several therapeutic applications, primarily due to its ability to interact with specific biological targets. Below are some notable applications:

  • Antidepressant Activity : Research indicates that compounds similar to this compound may exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition .
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which is critical in treating various conditions such as arthritis and other inflammatory diseases .
  • Cancer Treatment : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival .
  • Neurological Disorders : The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders, including anxiety and depression, by acting on neurotransmitter receptors .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step chemical reactions that include the formation of the piperidine ring followed by sulfonation and esterification processes. The mechanism of action often involves inhibition of specific enzymes or receptors that play a role in the pathophysiology of diseases.

Data Table: Summary of Biological Activities

ApplicationMechanism of ActionReferences
AntidepressantSerotonin and norepinephrine reuptake inhibition
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Cancer treatmentInhibition of tumor cell proliferation
Neurological disordersModulation of neurotransmitter systems

Case Studies

  • Antidepressant Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various piperidine derivatives, including this compound, demonstrating significant improvement in depressive symptoms in animal models .
  • Anti-inflammatory Research : In another research effort, the compound was tested for its anti-inflammatory properties using an animal model for arthritis, showing a marked reduction in inflammation markers compared to control groups .
  • Cancer Cell Line Studies : A series of experiments conducted on different cancer cell lines indicated that the compound could inhibit cell growth and induce apoptosis, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of ETHYL 1-(3-NITROBENZENESULFONYL)PIPERIDINE-3-CARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets involved can vary based on the compound’s structure and the context of its use.

Comparison with Similar Compounds

ETHYL 1-(3-NITROBENZENESULFONYL)PIPERIDINE-3-CARBOXYLATE can be compared with other piperidine derivatives, such as:

    Ethyl 1-(4-nitrophenyl)sulfonylpiperidine-3-carboxylate: Similar structure but with the nitro group in a different position.

    Methyl 1-(3-nitrophenyl)sulfonylpiperidine-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 1-(3-aminophenyl)sulfonylpiperidine-3-carboxylate: Similar structure but with an amino group instead of a nitro group.

Biological Activity

Ethyl 1-(3-nitrobenzenesulfonyl)piperidine-3-carboxylate (commonly referred to as the compound) is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3-nitrobenzenesulfonyl group and an ethyl ester at the carboxylic acid position. The structure can be represented as follows:

  • Chemical Formula : C12H14N2O4S
  • Molecular Weight : 286.31 g/mol
  • CAS Number : 616-83-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to diabetes and inflammation.

Enzyme Inhibition

  • 11-beta-Hydroxysteroid Dehydrogenase Inhibition :
    • The compound has been identified as an inhibitor of 11-beta-hydroxysteroid dehydrogenase, an enzyme that plays a crucial role in cortisol metabolism. Inhibition of this enzyme can lead to increased local concentrations of cortisol, which may have implications for treating conditions such as type II diabetes .
  • Protease Inhibition :
    • In silico studies have suggested that the compound may bind to the catalytic site of certain proteases, including those involved in viral replication processes, although empirical data are still limited .

Antidiabetic Properties

The potential antidiabetic effects of this compound have been highlighted in several studies. By inhibiting 11-beta-hydroxysteroid dehydrogenase, the compound may improve insulin sensitivity and reduce fasting blood glucose levels .

Antiviral Activity

Research into piperidine derivatives has shown promise in antiviral applications, particularly against coronaviruses. While specific studies on this compound's antiviral efficacy are sparse, similar compounds have demonstrated activity against viral proteases, indicating a potential for further exploration in this area .

Case Studies and Research Findings

A review of recent literature reveals several key findings regarding the biological activity of related compounds:

StudyFindings
Identified piperidine derivatives with antiviral properties against influenza A virus.
Demonstrated inhibition of 11-beta-hydroxysteroid dehydrogenase leading to potential antidiabetic effects.
Explored structure-activity relationships in piperidine compounds highlighting their diverse pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ETHYL 1-(3-NITROBENZENESULFONYL)PIPERIDINE-3-CARBOXYLATE, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting piperidine-3-carboxylate derivatives with 3-nitrobenzenesulfonyl chloride under basic conditions (e.g., using K₂CO₃ or NaH as a base in anhydrous solvents like THF or DCM). For example, describes similar syntheses using tricyclic imines and boron hydrides, achieving yields of 60-80% after 12-hour reactions at room temperature. Optimizing stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) and solvent polarity improves sulfonylation efficiency .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key peaks include the ethyl ester (δ ~1.2-1.4 ppm for CH₃, ~4.1-4.3 ppm for OCH₂), piperidine protons (δ ~2.5-3.5 ppm), and aromatic sulfonyl group (δ ~7.5-8.5 ppm) .
  • HRESIMS : The molecular ion peak should match the exact mass (e.g., m/z 357.08 for C₁₅H₁₈N₂O₆S⁺) with <5 ppm error .
  • IR : Confirm sulfonyl (S=O stretching at ~1350-1150 cm⁻¹) and ester (C=O at ~1720 cm⁻¹) groups .

Q. What safety precautions are recommended for handling this compound in the laboratory?

  • Methodological Answer : While specific hazard data for this compound are limited ( classifies similar sulfonamides as "no known hazard"), general precautions include:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood due to potential dust/volatile byproducts.
  • Store in airtight containers away from light and moisture .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR splitting) be resolved during structural validation?

  • Methodological Answer :

  • Variable Temperature NMR : Resolve dynamic effects (e.g., piperidine ring puckering) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton/carbon signals (e.g., distinguishing sulfonyl-adjacent protons from ester groups) .
  • X-ray Crystallography : Use SHELX programs ( ) to resolve stereochemical ambiguities, especially for chiral centers introduced during synthesis .

Q. What strategies optimize sulfonylation efficiency when scaling up synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃, AlCl₃) to enhance electrophilicity of the sulfonyl chloride ().
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve reactivity but may require post-reaction purification via aqueous extraction .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >90% yield (as demonstrated for related quinoline-sulfonyl derivatives in ) .

Q. How can computational modeling predict the compound’s reactivity in biological systems?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450) based on the nitro group’s electron-withdrawing effects .
  • DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., sulfonyl oxygen vs. piperidine nitrogen) .
  • MD Simulations : Assess conformational stability of the piperidine ring in aqueous vs. lipid bilayer environments .

Q. What experimental designs are suitable for evaluating structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify the nitro group (e.g., reduce to amine) or ester (e.g., hydrolyze to carboxylic acid) to test pharmacological activity ().
  • In Vitro Assays : Measure IC₅₀ against cancer cell lines (e.g., MCF-7) using MTT assays, correlating activity with substituent electronic properties ().
  • Metabolic Stability : Incubate with liver microsomes to assess esterase-mediated hydrolysis rates () .

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